2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride monohydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride monohydrate typically involves the reaction of 2,5-dimethylphenol with formaldehyde and morpholine under acidic conditions to form the intermediate 2,5-dimethyl-4-(morpholinomethyl)phenol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt, followed by crystallization to yield the monohydrate form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory preparation, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride monohydrate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the morpholinomethyl group.
Substitution: The phenolic hydrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Modified morpholinomethyl derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride monohydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride monohydrate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The morpholinomethyl group may also interact with biological membranes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: Lacks the morpholinomethyl group, making it less versatile in chemical reactions.
4-(Morpholinomethyl)phenol: Lacks the dimethyl groups, affecting its reactivity and applications.
2,5-Dimethyl-4-(aminomethyl)phenol: Similar structure but with an aminomethyl group instead of morpholinomethyl, leading to different chemical properties.
Properties
IUPAC Name |
2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH.H2O/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14;;/h7-8,15H,3-6,9H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWYMYGHRUUHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN2CCOCC2.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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